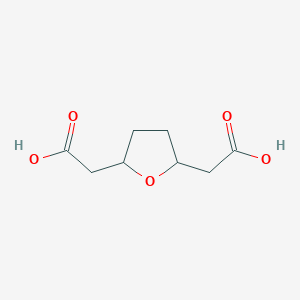

Tetrahydro-2,5-furan-diacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tetrahydro-2,5-furan-diacetic acid is a dicarboxylic acid.

Tetrahydro-2, 5-furan-diacetic acid belongs to the class of organic compounds known as dicarboxylic acids and derivatives. These are organic compounds containing exactly two carboxylic acid groups. Tetrahydro-2, 5-furan-diacetic acid is soluble (in water) and a weakly acidic compound (based on its pKa). Tetrahydro-2, 5-furan-diacetic acid has been primarily detected in urine.

Applications De Recherche Scientifique

Pharmaceutical Applications

Tetrahydro-2,5-furan-diacetic acid serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural properties allow it to participate in various chemical reactions that are crucial for developing active pharmaceutical ingredients (APIs).

Synthesis of Active Pharmaceutical Ingredients

The compound has been used to synthesize various APIs due to its ability to undergo functionalization. For instance, it can be transformed into derivatives that exhibit anti-inflammatory and analgesic properties. A notable study demonstrated the conversion of this compound into more complex structures that possess enhanced biological activity .

Case Study: Antibacterial Agents

Research has indicated that this compound derivatives show promising antibacterial activity. In a study published in the Journal of Medicinal Chemistry, derivatives were synthesized and tested against common bacterial strains, revealing significant inhibitory effects .

Agrochemical Applications

The compound is also valuable in the agrochemical sector, particularly as a precursor for developing herbicides and insecticides.

Herbicide Development

This compound has been utilized in synthesizing herbicides that target specific plant metabolic pathways. For example, a recent patent describes a novel herbicide formulation derived from this compound that effectively inhibits weed growth while being environmentally friendly .

Insecticide Formulations

Another application is in formulating insecticides. Studies have shown that compounds derived from this compound exhibit neurotoxic effects on pests while being less harmful to beneficial insects .

Biochemical Precursor

This compound is recognized for its role as a biochemical precursor in metabolic engineering.

Biosynthesis Pathways

Recent advancements in biotechnology have highlighted its utility in biosynthetic pathways for producing biofuels and bioplastics. Research indicates that engineered microbial strains can utilize this compound to produce valuable metabolites such as 5-hydroxymethylfurfural and furoic acid .

Case Study: Bioplastics Production

One notable application is in the production of biodegradable plastics. A study demonstrated that using this compound as a feedstock allowed for the synthesis of polyesters with desirable mechanical properties and biodegradability .

Data Tables

Below are key data tables summarizing research findings related to the applications of this compound.

Propriétés

Formule moléculaire |

C8H12O5 |

|---|---|

Poids moléculaire |

188.18 g/mol |

Nom IUPAC |

2-[5-(carboxymethyl)oxolan-2-yl]acetic acid |

InChI |

InChI=1S/C8H12O5/c9-7(10)3-5-1-2-6(13-5)4-8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12) |

Clé InChI |

CVYAVSIMBYOCGA-UHFFFAOYSA-N |

SMILES |

C1CC(OC1CC(=O)O)CC(=O)O |

SMILES canonique |

C1CC(OC1CC(=O)O)CC(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.